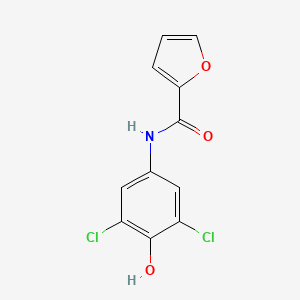
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as MPB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the formation of amyloid-beta plaques. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the receptor TLR4, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the levels of amyloid-beta plaques in the brain. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the levels of inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and high yield synthesis method. However, there are also limitations to its use, such as its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide. In cancer research, further studies are needed to determine the optimal dosage and administration route of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide for maximum efficacy. In Alzheimer's disease research, further studies are needed to determine the long-term effects of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide on cognitive function. In inflammatory disease research, further studies are needed to determine the potential of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to explore the potential of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide as a scaffold for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-methyl-2-pyridylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide.
Scientific Research Applications
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory diseases. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the formation of amyloid-beta plaques. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
4-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSKBQDGYVNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Fluoro-N-(5-methyl-pyridin-2-yl)-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)


![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)

